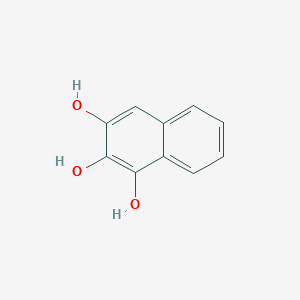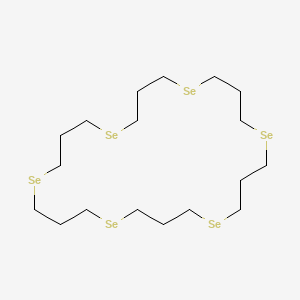![molecular formula C18H22N3S+ B14305699 N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium CAS No. 112363-05-0](/img/structure/B14305699.png)
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium typically involves multiple steps. One common method includes the alkylation of phenothiazine derivatives with appropriate alkylating agents under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines.
科学的研究の応用
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine class, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug that shares structural similarities with N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium.
Promethazine: An antihistamine and antiemetic agent with a similar phenothiazine core structure.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
112363-05-0 |
|---|---|
分子式 |
C18H22N3S+ |
分子量 |
312.5 g/mol |
IUPAC名 |
dimethyl-[7-[methyl(propyl)amino]phenothiazin-3-ylidene]azanium |
InChI |
InChI=1S/C18H22N3S/c1-5-10-21(4)14-7-9-16-18(12-14)22-17-11-13(20(2)3)6-8-15(17)19-16/h6-9,11-12H,5,10H2,1-4H3/q+1 |
InChIキー |
UEDAXSQRSIIMFG-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



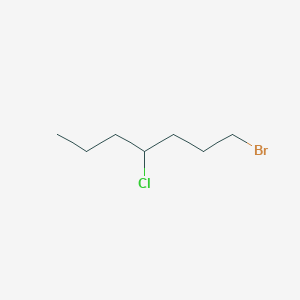
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
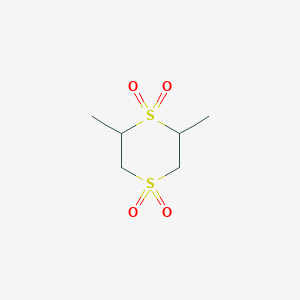

![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
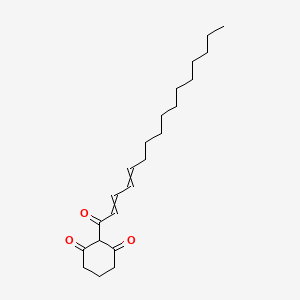
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

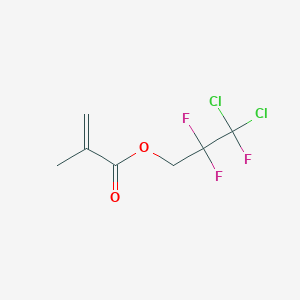
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
